[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone [1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone JWH 122 is a synthetic cannabinoid (CB) that displays high affinities for both the central CB1 receptor (Ki = 0.69 nM) and the peripheral CB2 receptor (Ki = 1.2 nM). JWH 122 N-(4-hydroxypentyl) metabolite is an expected phase I metabolite of JWH 122, detectable in serum and urine. While similar hydroxylated phase I metabolites of synthetic cannabinoids retain activity, the physiological properties of this compound have yet to be determined. This product is intended for research and forensic applications.
JWH-122 4-Hydroxypentyl is a urinary metabolite of JWH-122.

Brand Name: Vulcanchem
CAS No.: 1537889-07-8
VCID: VC0130395
InChI: InChI=1S/C25H25NO2/c1-17-13-14-22(20-10-4-3-9-19(17)20)25(28)23-16-26(15-7-8-18(2)27)24-12-6-5-11-21(23)24/h3-6,9-14,16,18,27H,7-8,15H2,1-2H3
SMILES: CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O
Molecular Formula: C25H25NO2
Molecular Weight: 371.5 g/mol

[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone

CAS No.: 1537889-07-8

Cat. No.: VC0130395

Molecular Formula: C25H25NO2

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone - 1537889-07-8

Specification

Description JWH 122 is a synthetic cannabinoid (CB) that displays high affinities for both the central CB1 receptor (Ki = 0.69 nM) and the peripheral CB2 receptor (Ki = 1.2 nM). JWH 122 N-(4-hydroxypentyl) metabolite is an expected phase I metabolite of JWH 122, detectable in serum and urine. While similar hydroxylated phase I metabolites of synthetic cannabinoids retain activity, the physiological properties of this compound have yet to be determined. This product is intended for research and forensic applications.
JWH-122 4-Hydroxypentyl is a urinary metabolite of JWH-122.

CAS No. 1537889-07-8
Molecular Formula C25H25NO2
Molecular Weight 371.5 g/mol
IUPAC Name [1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
Standard InChI InChI=1S/C25H25NO2/c1-17-13-14-22(20-10-4-3-9-19(17)20)25(28)23-16-26(15-7-8-18(2)27)24-12-6-5-11-21(23)24/h3-6,9-14,16,18,27H,7-8,15H2,1-2H3
Standard InChI Key CLPJTHSXFZPIBP-UHFFFAOYSA-N
SMILES CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O
Canonical SMILES CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O

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